molecular formula C13H11FN2O B1615488 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide CAS No. 259269-90-4

2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B1615488
CAS No.: 259269-90-4
M. Wt: 230.24 g/mol
InChI Key: JECYSDNNXSKYNP-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyl (B1667301) Core in Drug Discovery and Development

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry. rsc.orgarabjchem.org Its presence in a wide array of natural products and synthetic drugs underscores its versatility and favorable pharmacological profile. rsc.orgresearchgate.net The biphenyl moiety is a key component in numerous FDA-approved drugs, including the antihypertensive agent Sacubitril and the antiviral Daclatasvir. frontiersin.org

The significance of the biphenyl core lies in its ability to influence a molecule's properties in several ways. It can enhance the binding affinity of a drug to its target protein and affect its solubility and metabolic stability. biosynce.com The two phenyl rings can adopt different conformations relative to each other, allowing the molecule to fit into various binding pockets. This conformational flexibility is a key aspect of its utility in drug design. Furthermore, the biphenyl structure is a common feature in compounds exhibiting a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antihypertensive effects. researchgate.netresearchgate.net

The development of efficient synthetic methods, such as the Suzuki-Miyaura coupling reaction, has made the biphenyl scaffold readily accessible for the creation of diverse chemical libraries for drug screening. biosynce.comresearchgate.net This has further cemented its status as a fundamental building block in the design of new therapeutic agents.

Academic Relevance of the Hydrazide Moiety in Bioactive Molecules

The hydrazide functional group (-CONHNH2) is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of bioactive compounds. mdpi.comrjptonline.org Its importance was highlighted early on with the discovery of isonicotinic acid hydrazide (Isoniazid), a key antituberculosis drug. hygeiajournal.com The hydrazide moiety's utility stems from its reactivity, which allows for the straightforward synthesis of hydrazones, a class of compounds with diverse and potent biological activities. mdpi.comresearchgate.net

Hydrazide derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. mdpi.comnih.gov This wide range of activities has made the hydrazide group a focal point for researchers aiming to develop new drugs against various diseases. hygeiajournal.com The ability of the hydrazide group to act as a building block for more complex heterocyclic structures, such as oxadiazoles and thiadiazoles, further expands its chemical and therapeutic potential. mdpi.comrjptonline.org

The chemical properties of the hydrazide moiety, including its ability to form stable complexes with metal ions and to participate in hydrogen bonding, are crucial for its biological activity. These interactions are often key to the mechanism of action of hydrazide-containing drugs.

Overview of Research Trajectories for Fluoro-substituted Biphenyl Hydrazide Derivatives

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov When combined with the biphenyl hydrazide scaffold, fluorine substitution has opened up new avenues of research. A significant area of investigation for fluoro-substituted biphenyl hydrazide derivatives is in the development of enzyme inhibitors.

For instance, derivatives of 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide, which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), have been synthesized and evaluated for their inhibitory activity against enzymes like urease and α-glucosidase. acs.orgnih.govresearchgate.net Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, while α-glucosidase inhibitors are relevant for the management of type 2 diabetes.

Research in this area often involves the synthesis of a series of derivatives with varying substitutions on the biphenyl and hydrazide components to establish structure-activity relationships (SAR). researchgate.net These studies aim to identify the key structural features responsible for potent and selective enzyme inhibition. The findings from this research could lead to the development of new therapeutic agents with improved efficacy and fewer side effects for a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(17)16-15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYSDNNXSKYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351951
Record name 2'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

259269-90-4
Record name 2'-fluoro[1,1'-biphenyl]-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 1,1 Biphenyl 4 Carbohydrazide and Its Precursors

Synthesis of Fluoro-substituted Biphenyl-4-carboxylic Acid Intermediates

The foundational step in synthesizing the target compound is the construction of the 2'-fluoro[1,1'-biphenyl]-4-carboxylic acid intermediate. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Biphenyl (B1667301) Ring Formation

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the synthesis of biaryl compounds, including the 2'-fluoro[1,1'-biphenyl]-4-carboxylic acid scaffold. gre.ac.uk This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. hielscher.com For the synthesis of the target intermediate, this typically involves the reaction of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with 2-fluorophenylboronic acid.

The versatility of the Suzuki coupling allows for a range of reaction conditions, including various palladium catalysts, bases, and solvent systems. ugr.es The choice of these components can significantly influence reaction efficiency and yield. For instance, studies on the coupling of 4-bromobenzoic acid and phenylboronic acid have explored different aqueous-organic solvent mixtures to optimize product yields. rsc.org The reaction is tolerant of numerous functional groups, making it ideal for constructing complex molecules like fluorinated biphenyls. ugr.es

Representative Conditions for Suzuki-Miyaura Coupling to Form Biphenyl Carboxylic Acids
Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl2⊂dmβ-CDNa2CO3Water/Organic MixHigh rsc.org
4-Iodobenzoic acid(3-propionamidophenyl)boronic acidNa2PdCl4/PPh2PhSO3NaK2CO3Water100 nih.gov
4-Bromobenzoic acid(3-propionamidophenyl)boronic acidNa2PdCl4/PPh2PhSO3NaK2CO3Water100 nih.gov
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10--Good ugr.es

Esterification of Substituted Biphenyl Carboxylic Acids

Following the successful synthesis of the biphenyl carboxylic acid, the next step is its conversion to a corresponding ester, typically a methyl or ethyl ester. This transformation is a prerequisite for the subsequent hydrazinolysis. The Fischer esterification is the most common method employed for this purpose. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. youtube.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts have also been explored to facilitate esterification with methanol. researchgate.net

Conversion of Biphenyl Esters to Corresponding Hydrazides via Hydrazinolysis

The final step in the synthesis of 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide is the conversion of the previously prepared biphenyl ester into the target hydrazide. This is achieved through hydrazinolysis, which is the most widely utilized method for preparing hydrazides from their corresponding esters. egranth.ac.in The reaction involves the nucleophilic attack of hydrazine (B178648), typically in the form of hydrazine monohydrate, on the ester's carbonyl carbon. nih.gov

This reaction is generally carried out by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or methanol. nih.gov The process effectively displaces the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH₂), yielding the desired carbohydrazide (B1668358). This method is highly efficient for producing a wide array of hydrazide derivatives. egranth.ac.in

Optimization of Reaction Conditions and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods in chemistry. mdpi.com This has led to the exploration of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve yields, often with reduced solvent usage. egranth.ac.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. dergipark.org.tr The rapid and intense heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. egranth.ac.innih.gov This technique has been successfully applied to the synthesis of hydrazides, offering a faster and more energy-efficient alternative to conventional heating methods. researchgate.netresearchgate.net In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netresearchgate.net Studies have shown that microwave irradiation can facilitate the one-pot synthesis of hydrazides directly from carboxylic acids, bypassing the need for ester formation. researchgate.net

Ultrasound-Assisted Synthetic Protocols

Ultrasonication, the application of ultrasound energy to a chemical reaction, is another green chemistry technique that can enhance reaction rates and efficiencies. hielscher.com The physical phenomenon of acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which can accelerate mass transfer and increase the reactivity of chemical species. researchgate.net Ultrasound has been shown to drastically accelerate palladium-catalyzed Suzuki coupling reactions, often allowing them to proceed at ambient temperatures and in greener solvents like water. hielscher.commdpi.com Similarly, ultrasound has been found to promote the synthesis of hydrazides, contributing to milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods. researchgate.netresearchgate.net

Comparison of Conventional vs. Green Synthetic Methods for Hydrazide Synthesis
Reaction StepMethodTypical Reaction TimeAdvantagesReference
Hydrazide SynthesisConventional Heating6-9 hoursEstablished methodology researchgate.net
Hydrazide SynthesisMicrowave Irradiation (Solvent-free)60-200 secondsDrastically reduced time, energy efficient, higher atom economy, reduced waste researchgate.net
Suzuki CouplingConventional Heating4 hours (reflux)Standard procedure nih.gov
Suzuki CouplingUltrasound Irradiation1 hourReduced time, milder conditions, often greener solvents nih.gov

Structural Elucidation and Advanced Characterization of 2 Fluoro 1,1 Biphenyl 4 Carbohydrazide and Its Analogues

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the elucidation of the molecular structure of 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide. Techniques such as NMR, mass spectrometry, and infrared spectroscopy provide a detailed picture of the compound's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the two distinct phenyl rings and the carbohydrazide (B1668358) moiety.

In ¹H NMR, the aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the fluorine-bearing ring would show additional complexity due to heteronuclear coupling (H-F coupling). The protons of the carbohydrazide group (-CONHNH₂) would present as distinct, exchangeable signals.

In ¹³C NMR, the spectrum would show 13 distinct carbon signals, unless there is accidental overlap. The carbonyl carbon of the hydrazide would be found significantly downfield. The carbon atom directly bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

While specific data for this compound is not publicly available, detailed spectral data has been reported for its close analogues, such as hydrazide-hydrazone derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid. nih.govnih.govacs.orgresearchgate.net For example, in a series of (E)-N′-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives, the protons of the biphenyl (B1667301) core were observed in the range of δ 7.31–7.90 ppm. nih.gov

Table 1: Selected ¹H NMR Spectral Data for Analogues of this compound

CompoundBiphenyl Protons (δ, ppm)Other Key Signals (δ, ppm)SolventReference
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(naphthalen-1-ylmethylene)propanehydrazide7.34–7.61 (m, 9H)1.69 (d, 3H, CH₃), 3.82 (d, 1H, CH), 8.46 (s, 1H, N=CH), 11.6 (s, 1H, NH)DMSO-d₆ nih.gov
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-nitrobenzylidene)propanehydrazide7.31–7.90 (m, 8H)1.41 (d, 3H, CH₃), 3.60 (q, 1H, CH), 8.53 (s, 1H, N=CH), 11.23 (s, 1H, NH)DMSO-d₆ nih.gov
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide7.30-7.54 (m, 8H)1.50 (d, 3H, CH₃), 3.96 (q, 1H, CH), 10.60 (s, 1H, NH)DMSO mdpi.com

High-Resolution Mass Spectrometry (HRMS/HRESI-MS/LCMS)

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₁FN₂O), the expected exact mass can be calculated and compared to the experimental value. The fragmentation pattern observed in the mass spectrum also offers structural clues, often showing cleavage at the amide bond.

Studies on related hydrazide-hydrazone derivatives have utilized High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) to confirm their structures. nih.govnih.gov The protonated molecular ion [M+H]⁺ is typically observed, and its measured mass is compared with the calculated value, with deviations in the low ppm range providing strong evidence for the proposed formula.

Table 2: HRMS Data for Analogues of this compound

CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(naphthalen-1-ylmethylene)propanehydrazideC₂₆H₂₁FN₂O396.16396.4561 nih.gov
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-nitrobenzylidene)propanehydrazideC₂₂H₁₈FN₃O₃391.1332391.3950 nih.gov
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-((2-fluoro-[1,1′-biphenyl]-4-yl)methylene)propanehydrazideC₂₈H₂₂F₂N₂O440.1700440.4839 nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key absorptions would be from the hydrazide group and the aromatic rings.

The hydrazide functional group gives rise to several characteristic peaks. nih.govresearchgate.net The N-H stretching vibrations of the -NH and -NH₂ groups typically appear in the region of 3350-3200 cm⁻¹. The C=O stretching (Amide I band) is expected to be a strong absorption around 1680-1640 cm⁻¹. The C-F stretch of the fluorinated ring would appear as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Carbohydrazides and Related Structures

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Hydrazide (N-H)Stretching3350 - 3200 nih.govyoutube.com
Hydrazide (C=O)Stretching (Amide I)1686 - 1640 nih.govresearchgate.net
Biphenyl (C=C)Aromatic Ring Stretching~1600, ~1500 researchgate.net
Fluoroaromatic (C-F)Stretching1250 - 1000 youtube.com
Hydrazide (N-N)Stretching~1100 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated system. The biphenyl core is the primary chromophore in this compound. Unsubstituted biphenyl typically shows a strong absorption band (π → π* transition) around 250 nm. omlc.orgnist.gov

The presence of the fluorine substituent and the carbohydrazide group can cause shifts in the absorption maximum (λmax) and changes in molar absorptivity. Studies of related molecules confirm that the characteristic biphenyl absorption is a key feature. researchgate.net For instance, a flurbiprofen-coumarin hybrid, which shares the 2-fluorobiphenyl (B19388) moiety, was fully characterized using UV spectroscopy among other methods. mdpi.comresearchgate.net The electronic spectra are influenced by the molecular conformation, particularly the angle of twist between the two phenyl rings. mdpi.com

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

While spectroscopic methods reveal molecular connectivity, only single-crystal X-ray diffraction can provide the precise atomic coordinates, bond lengths, bond angles, and torsional angles of a molecule in the solid state. This technique is the gold standard for unambiguous structural determination.

Determination of Crystal Structure and Unit Cell Parameters

For this compound, an X-ray crystal structure would reveal the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the 2'-fluoro substituent. It would also detail the conformation of the carbohydrazide chain and the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, that dictate the crystal packing.

While a crystal structure for the title compound is not reported, data for related fluorobiphenyl derivatives are available. For example, 2,2'-difluorobiphenyl (B165479) crystallizes with the two fluorine atoms in a syn-arrangement and a dihedral angle of 58° between the ring normals. researchgate.net In another analogue, 2-(2-Fluoro-biphenyl-4-yl)-N'-(propan-2-yl-idene)propanohydrazide, the hydrazide side chain was found to be nearly perpendicular to the central phenyl ring, with a dihedral angle of 76.80(5)°. nih.gov This study also noted that the fluorine atom was disordered over two positions. nih.gov Such studies highlight the detailed conformational and packing information that can be gleaned from crystallographic analysis.

Table 4: Representative Crystal Data for Fluorobiphenyl Analogues

CompoundCrystal SystemSpace GroupKey FeatureReference
2,2'-Difluorobiphenyl--Dihedral angle between rings is 58° (syn-conformation) researchgate.net
2-(2-Fluoro-biphenyl-4-yl)-N'-(propan-2-yl-idene)propanohydrazide--Dihedral angle between hydrazide side chain and central ring is 76.80(5)° nih.gov
2-cyanoguanidinophenytoinMonoclinicP2₁/cUnit cell contains four molecules. nih.gov
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole--Intermolecular C-H···π interactions link molecules into chains. nih.gov

Synthesis and Exploration of Derivatives of 2 Fluoro 1,1 Biphenyl 4 Carbohydrazide for Biological Applications

Schiff Base Derivatives (Hydrazones) Based on the 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide Scaffold

Schiff bases, or hydrazones, derived from this compound are a prominent class of compounds that have been extensively investigated for their biological applications. These compounds are characterized by the presence of a carbon-nitrogen double bond, which is formed through the condensation of the primary amine of the carbohydrazide (B1668358) with an aldehyde or a ketone.

Condensation Reactions with Various Aldehydes and Ketones

The synthesis of Schiff base derivatives from this compound is typically achieved through a straightforward condensation reaction with a variety of aldehydes and ketones. nih.govresearchgate.netrsc.org This reaction is often catalyzed by a small amount of acid, such as acetic acid, and is carried out in a suitable solvent like ethanol. uomphysics.net The general procedure involves refluxing the carbohydrazide with the chosen carbonyl compound, leading to the formation of the corresponding hydrazone and the elimination of a water molecule. mdpi.com

The versatility of this reaction allows for the introduction of a wide range of substituents onto the hydrazone moiety, depending on the structure of the aldehyde or ketone used. nih.govnih.gov For instance, various substituted aromatic benzaldehydes have been successfully condensed with the carbohydrazide to yield a library of derivatives with diverse electronic and steric properties. nih.gov The reaction is not limited to aldehydes, as ketones can also be employed to generate different structural motifs. researchgate.net The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC), and the final products are typically purified by recrystallization. uomphysics.netnanobioletters.com

Exploration of Substituent Effects on Derived Hydrazone Structures

The structural diversity of the aldehydes and ketones used in the condensation reaction directly influences the physicochemical properties and, consequently, the biological activity of the resulting hydrazones. The electronic nature of the substituents on the aromatic ring of the aldehyde or ketone plays a crucial role. For example, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the entire molecule, affecting its interaction with biological targets. researchgate.netnih.gov

Studies have shown that substituents can impact the planarity of the molecule and the conformation around the azomethine (-N=CH-) bond. The introduction of bulky groups can lead to steric hindrance, which may affect the compound's ability to bind to a specific receptor or enzyme active site. Spectroscopic techniques such as ¹H NMR and ¹³C NMR are invaluable tools for elucidating the precise structure of these derivatives and confirming the influence of different substituents. uomphysics.net

Oxadiazole Derivatives Derived from this compound

Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomer, represent another important class of heterocyclic compounds synthesized from the this compound scaffold. These five-membered rings containing one oxygen and two nitrogen atoms are known to possess a broad spectrum of pharmacological activities.

Cyclization Reactions for 1,3,4-Oxadiazole Formation

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically involves a cyclization reaction. worldscientificnews.comorganic-chemistry.org A common method is the oxidative cyclization of an N-acylhydrazone intermediate, which is formed by reacting the carbohydrazide with an aldehyde. jchemrev.comresearchgate.net Various reagents can be used to effect this transformation, including phosphorus oxychloride, thionyl chloride, and iodine in the presence of a base. nih.gov

Another approach involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, followed by acidification to yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.com This intermediate can then be further functionalized. The choice of the cyclizing agent and reaction conditions can influence the yield and purity of the final product. organic-chemistry.orgresearchgate.net The formation of the oxadiazole ring is a key step in creating compounds with enhanced biological potential compared to the parent carbohydrazide. nih.gov

Other Heterocyclic Annulations and Hybrid Compound Architectures (e.g., Thiazole (B1198619), Thiadiazole, Triazole)

Beyond Schiff bases and oxadiazoles, the this compound core can be elaborated into a variety of other heterocyclic systems. These include thiazoles, thiadiazoles, and triazoles, which are all known to be important pharmacophores.

The synthesis of these derivatives often involves multi-step reaction sequences. For instance, to obtain thiazole derivatives, the carbohydrazide can be converted into a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization with an α-haloketone, such as 2-bromo-4-fluoroacetophenone, to form the thiazole ring. nih.gov

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from the thiosemicarbazide intermediate through cyclization using a dehydrating agent. nih.govuran.ua The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved from the carbohydrazide, often through the formation of a key intermediate that can be cyclized under appropriate conditions. nih.govuran.ua These synthetic strategies allow for the creation of hybrid molecules that combine the biphenyl (B1667301) moiety with other biologically active heterocyclic rings, potentially leading to compounds with synergistic or novel pharmacological profiles.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For derivatives of this compound, SAR analyses have provided valuable insights into the key structural features required for their biological effects. nih.govnih.gov

These studies have shown that the nature and position of substituents on the biphenyl ring system and on the appended heterocyclic moieties can have a profound impact on activity. For example, the presence of the fluorine atom at the 2'-position of the biphenyl ring is often considered important for the biological potential of these compounds. nih.gov In the case of hydrazone derivatives, the electronic properties of the substituents on the aldehydic or ketonic part of the molecule are critical. researchgate.net Studies have indicated that electron-donating groups on the phenyl ring can enhance certain biological activities. researchgate.net

Table 1: Summary of Biological Activities and Key SAR Findings for this compound Derivatives

Derivative ClassKey Structural FeaturesObserved Biological ActivitiesKey SAR Insights
Schiff Bases (Hydrazones) -N=CH- linkage, varied substituents on the aldehyde/ketone moiety.Urease inhibition. nih.govresearchgate.netElectron-donating groups on the phenyl ring enhance activity. researchgate.net
1,3,4-Oxadiazoles 1,3,4-oxadiazole ring.α-amylase inhibition. nih.govThe heterocyclic ring is often crucial for activity.
Thiazoles Thiazole ring fused or linked to the biphenyl core.α-amylase inhibition, antiglycation, antioxidant. nih.govSpecific substitutions on the thiazole and phenyl rings are critical for potency. nih.gov

Biological Evaluation and Mechanistic Insights of 2 Fluoro 1,1 Biphenyl 4 Carbohydrazide and Its Derivatives

Anti-Cancer / Cytotoxic Activity Investigations (In Vitro Studies)

Derivatives of the 2'-fluoro[1,1'-biphenyl]-4-carbohydrazide scaffold have demonstrated considerable potential as anti-cancer agents in a variety of in vitro models. Research has focused on their ability to inhibit the growth of human cancer cell lines, the underlying mechanisms of this inhibition, and the specific molecular pathways they target.

Inhibition of Proliferation in Human Carcinoma Cell Lines (e.g., Caco-2, HeLa, HepG2, MCF7, A549)

The cytotoxic and anti-proliferative effects of biphenyl-containing compounds have been documented across a range of human carcinoma cell lines. A notable derivative, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), has shown remarkable efficacy. nih.gov In studies using human tumor xenografts, NSC 368390 inhibited the growth of MX-1 breast, LX-1 lung, and multiple colon carcinomas by over 90%. nih.gov Specifically, against cultured clone A human colon tumor cells, exposure to NSC 368390 at concentrations of 25 to 75 µM resulted in a 99.9% cell kill. aacrjournals.orgaacrjournals.org

Other biphenyl (B1667301) derivatives have also shown potent activity. For instance, certain hydroxylated biphenyl compounds, structurally related to curcumin, exhibit strong antiproliferative effects against malignant melanoma cell lines with IC50 values around 1.7 to 2.0 µM. nih.gov Honokiol (B1673403), a naturally occurring biphenyl, effectively inhibits the proliferation of breast cancer cell lines like MCF-7. researchgate.net Furthermore, synthetic derivatives of the natural product deguelin, which feature a truncated ring system but maintain a core biphenyl-like structure, are active against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cells, with some analogues showing IC50 values below 10 µM. nih.gov

Derivative TypeCell Line(s)ActivitySource(s)
Quinolinecarboxylic Acid derivative (NSC 368390) Colon (Clone A), Leukemia (L1210)99.9% cell kill at 25-75 µM aacrjournals.orgaacrjournals.org
Quinolinecarboxylic Acid derivative (NSC 368390) Breast (MX-1), Lung (LX-1), Colon (CX-1)>90% inhibition of xenograft growth nih.gov
Hydroxylated Biphenyls Malignant MelanomaIC50 = 1.7 - 2.0 µM nih.gov
Deguelin Derivatives A549 (Lung), HCT116 (Colon), MCF-7 (Breast)IC50 < 10 µM for active analogues nih.gov
Honokiol (Natural Biphenyl) Breast Cancer Cell Lines (e.g., MCF-7)Potent anti-proliferative activity researchgate.net

Mechanisms of Action, Including Apoptosis Induction

The anti-cancer activity of these compounds is underpinned by several distinct mechanisms, with apoptosis induction being a prominently reported outcome. Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. Biphenyl derivatives have been shown to trigger this process through various signaling cascades.

For the highly active derivative NSC 368390, the mechanism is precisely defined. It acts as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. aacrjournals.orgaacrjournals.org This inhibition leads to the depletion of intracellular uridine (B1682114) and cytidine (B196190) pools, which are crucial precursors for DNA and RNA synthesis, thereby halting cell growth and inducing cell death. aacrjournals.org

Other biphenyl compounds act through different apoptotic pathways. For example, certain hydroxylated biphenyls induce apoptosis in melanoma cells by activating caspases, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), and by causing cell cycle arrest in the G2/M phase. nih.gov Similarly, honokiol induces both apoptosis and cell cycle arrest in breast cancer cells. researchgate.net The induction of apoptosis can also be linked to the generation of reactive oxygen species (ROS) and the activation of key effector proteins like caspase-3. waocp.org Studies on related heterocyclic compounds show that apoptosis can be mediated by the upregulation of tumor suppressor proteins like p53 and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govfigshare.com

Targeting Specific Cancer-Related Enzymes or Pathways (e.g., EGFR Allosteric Site Inhibition, Histone Acetyltransferase KAT6A Inhibition)

Beyond general apoptosis induction, derivatives of this compound are being investigated for their ability to target specific enzymes and signaling pathways that are dysregulated in cancer.

Histone Acetyltransferase KAT6A Inhibition: The enzyme Lysine Acetyltransferase 6A (KAT6A) is an epigenetic regulator that is often overexpressed in various cancers, including leukemia, glioblastoma, and breast cancer. patsnap.comnih.govnih.gov Its activity promotes gene expression that can lead to increased cell proliferation and immortality. patsnap.compfizeroncologydevelopment.com Therefore, KAT6A is a compelling therapeutic target. Small molecule inhibitors of KAT6A have been shown to induce cellular senescence and apoptosis, arresting tumor growth. patsnap.compfizeroncologydevelopment.com The acylsulfonohydrazide scaffold, which is structurally related to the carbohydrazide (B1668358) moiety, is a known template for potent KAT6A inhibitors. patsnap.com Inhibition of KAT6A can suppress critical cancer-driving pathways, such as the PI3K/AKT signaling pathway in glioma and estrogen receptor (ERα) expression in breast cancer. nih.govinsilico.com

EGFR Allosteric Site Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). nih.govnih.gov While many inhibitors target the ATP-binding (orthosteric) site of EGFR, drug resistance often emerges. Allosteric inhibitors, which bind to a different site on the enzyme, offer an alternative strategy to overcome this resistance. nih.govresearchgate.net The biphenyl moiety has been identified as a suitable scaffold for designing inhibitors that target allosteric pockets on enzymes. figshare.com This approach has been explored for EGFR, where allosteric inhibitors are developed to be effective against mutations that confer resistance to standard treatments. nih.govacs.org

Anti-Microbial Activity (Antibacterial and Antifungal Evaluations)

The carbohydrazide functional group is a well-known component of various anti-microbial agents. When combined with a biphenyl structure, it yields derivatives with significant antibacterial and potential anti-tubercular properties.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

Derivatives containing the biphenyl scaffold have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains known for antibiotic resistance. In vitro evaluations of polyhydroxy biphenyl derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. nih.gov The antibacterial mechanism of related biphenyl complexes has been attributed to the disruption of the bacterial membrane and subsequent interaction with bacterial DNA, interfering with cellular functions and leading to cell death. mdpi.com

DerivativeBacterial StrainMIC (µg/mL)Source(s)
3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol Methicillin-resistant Staphylococcus aureus (MRSA)3.13 nih.gov
3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol Multidrug-resistant Enterococcus faecalis (MREf)6.25 nih.gov
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol Methicillin-resistant Staphylococcus aureus (MRSA)6.25 nih.gov

Evaluation of Anti-tubercular Potential

The carbohydrazide moiety is famously present in isoniazid, a first-line drug for treating tuberculosis (TB). nih.gov Isoniazid is a prodrug that, once activated, inhibits the enzyme enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acid, a major component of the Mycobacterium tuberculosis cell wall. nih.govmdpi.com

This established mechanism has driven the synthesis and evaluation of numerous new carbohydrazide and hydrazone derivatives as potential anti-tubercular agents. nih.govresearchgate.net Studies on novel furan/thiophene carbohydrazides have identified compounds with potent activity against M. tuberculosis H37Rv, with MIC values below 1 µg/mL. nih.gov Molecular docking studies for these compounds suggest a mechanism similar to isoniazid, involving the inhibition of the InhA enzyme. nih.govmdpi.com The demonstrated efficacy of various carbohydrazide derivatives strongly suggests that this compound and its analogues are promising candidates for the development of new anti-tubercular drugs. nih.govmdpi.com

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition)

The search for novel antimicrobial agents is critical in the face of growing drug resistance. Bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is a validated and important target for the development of new antibiotics. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for bacterial survival and absent in humans, making it an excellent target for selective inhibitors. nih.govnih.gov The mechanism of action for some of the most successful antibiotics, such as fluoroquinolones, involves poisoning DNA gyrase by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and subsequent cell death. nih.govnih.gov

While hydrazide and hydrazone derivatives are a class of compounds investigated for a wide range of biological activities, including antimicrobial effects, specific studies detailing the DNA gyrase inhibitory activity of this compound or its direct derivatives are not extensively documented in the available literature. However, related structures like fluorobenzoylthiosemicarbazides have been explored as potential allosteric inhibitors of other bacterial enzymes like D-alanyl-D-alanine ligase. nih.gov This suggests that fluoro-biphenyl structures could serve as a scaffold for developing inhibitors against various bacterial targets. Further research is needed to specifically evaluate the potential of this compound derivatives as DNA gyrase inhibitors and to elucidate their precise antimicrobial mechanisms.

Anti-Inflammatory and Analgesic Activity Studies

Derivatives of the 2'-fluoro[1,1'-biphenyl] scaffold have demonstrated significant anti-inflammatory and analgesic properties. The parent compound, flurbiprofen (B1673479), is a well-known non-steroidal anti-inflammatory drug (NSAID) recognized for its ability to alleviate pain and inflammation. nih.govpatsnap.com Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever. nih.govpatsnap.com

Recent studies have focused on creating novel derivatives to enhance therapeutic effects and improve safety profiles. A series of new flurbiprofen amide derivatives were synthesized and showed significant anti-inflammatory and antioxidant activities in vitro, with efficacy comparable to reference compounds. nih.gov The analgesic effects of related fluoro-sulfonamide compounds have also been documented in murine models of acute and neuropathic pain, with activity potentially mediated through serotonergic and opioidergic pathways. dovepress.comresearchgate.net This body of research underscores the potential of the 2'-fluoro[1,1'-biphenyl] core structure in developing new agents for managing pain and inflammation. nih.govnih.gov

Exploration of Cyclooxygenase (COX)-Independent Anti-inflammatory Pathways

While the primary anti-inflammatory mechanism of many NSAIDs is the inhibition of COX enzymes, there is compelling evidence for COX-independent pathways, particularly for derivatives of flurbiprofen. nih.govmdpi.com This is significant because it opens avenues for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects associated with COX-1 inhibition. nih.gov

A notable example is R-flurbiprofen, the enantiomer of the COX-inhibiting S-flurbiprofen. R-flurbiprofen does not inhibit COX enzymes but still exerts anti-inflammatory and anti-cancer effects. mdpi.com Its mechanism is dual-faceted: it inhibits the translocation of cytosolic phospholipase A2α (cPLA2α), reducing the availability of the prostaglandin (B15479496) precursor arachidonic acid, and it inhibits the multidrug resistance-associated protein 4 (MRP4), a transporter that ejects prostaglandins from the cell. mdpi.com By trapping prostaglandins like PGE2 inside the cell, R-flurbiprofen effectively reduces their extracellular concentration and subsequent pro-inflammatory signaling. mdpi.com

Furthermore, another derivative, 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been identified as a gamma-secretase modulator that is devoid of anti-cyclooxygenase activity. nih.gov These findings highlight that the anti-inflammatory effects of the 2'-fluoro[1,1'-biphenyl] scaffold are not solely reliant on COX inhibition and involve other significant cellular targets like MRP4 and gamma-secretase. mdpi.comnih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory activity of this compound derivatives is intrinsically linked to their ability to modulate key inflammatory mediators, most notably prostaglandins. patsnap.com Prostaglandins are produced via the COX pathway and are central to the inflammatory cascade, promoting pain and fever. nih.gov The parent compound, flurbiprofen, effectively reduces the synthesis of these mediators by blocking COX-1 and COX-2 enzymes. nih.govpatsnap.com

Research into COX-independent mechanisms has revealed more subtle ways these compounds modulate prostaglandins. R-flurbiprofen, despite not inhibiting the COX enzymes directly, significantly reduces extracellular levels of prostaglandin E2 (PGE2). mdpi.com It achieves this by inhibiting the MRP4 transporter, which effectively traps PGE2 within the cell, preventing it from acting on neighboring cells in a paracrine fashion to amplify the inflammatory response. mdpi.com Cytokines, such as Interleukin-1 beta (IL-1β), are known to trigger the induction of COX-2, leading to increased prostaglandin production. nih.govresearchgate.net By controlling prostaglandin levels, both directly through COX inhibition and indirectly through mechanisms like transporter inhibition, these compounds effectively interrupt a critical pathway in the inflammatory process. mdpi.comresearchgate.net

Diverse Enzyme Inhibition Studies

Urease Inhibition

Hydrazide-hydrazone derivatives of 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid have been synthesized and identified as potent inhibitors of urease. nih.govmdpi.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, where it helps the bacteria survive in the acidic environment of the stomach, leading to conditions like peptic ulcers and gastritis. nih.gov

In a study evaluating 28 different acyl hydrazone derivatives of flurbiprofen, all compounds demonstrated good to excellent urease inhibitory activity. nih.govmdpi.com The inhibitory potentials, measured as IC₅₀ values, ranged from 18.92 ± 0.61 µM to 90.75 ± 7.71 µM, with many compounds showing activity comparable or superior to the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.14 ± 0.42 µM). nih.govmdpi.com Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the aromatic ring of the hydrazone moiety significantly influenced the inhibitory activity, with electron-donating groups generally enhancing potency. mdpi.com Molecular docking studies further suggested that these inhibitors interact with the nickel ions in the enzyme's active site, confirming their mechanism of inhibition. nih.gov

Table 1: Urease Inhibitory Activity of Selected 2'-Fluoro[1,1'-biphenyl]-4-yl Hydrazone Derivatives

CompoundSubstituent on Benzylidene RingIC₅₀ (µM) ± S.E.M. nih.gov
4 2-Naphthyl20.32 ± 0.94
7 3-Nitrophenyl39.42 ± 1.12
19 2-Methoxyphenyl21.16 ± 0.63
29 2,3-Dimethoxyphenyl19.34 ± 0.53
30 2,4-Dimethoxyphenyl18.92 ± 0.61
31 2,5-Dimethoxyphenyl20.14 ± 0.49
Thiourea (Standard)21.14 ± 0.42

This table is interactive and can be sorted by column.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help improve cognitive function. mdpi.comnih.gov

The hydrazide and Schiff base scaffolds are recognized pharmacophores in the design of cholinesterase inhibitors. nih.govmdpi.com Numerous studies have reported the synthesis of hydrazide-based derivatives that exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com For instance, a series of hydrazide-based Schiff bases showed significant AChE inhibition, with IC₅₀ values for the most potent compounds in the low micromolar range (4.12 µM to 8.41 µM). nih.gov While the general class of hydrazides is actively explored for this purpose, specific research evaluating the AChE inhibitory potential of this compound itself or its direct derivatives is not prominently featured in the reviewed literature. Given the proven activity of the hydrazide scaffold, investigating the 2'-fluoro[1,1'-biphenyl] core for AChE inhibition represents a logical and promising direction for future research in the quest for new Alzheimer's disease therapeutics. nih.gov

Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a family of metalloenzymes crucial for numerous physiological processes. nih.gov Research into the inhibitory properties of compounds related to this compound has focused on its parent compound, flurbiprofen.

Studies have examined the CA-inhibitory effects of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), due to the enzyme's role in bone resorption. Flurbiprofen was found to inhibit both human and bovine erythrocyte CA II isoforms. nih.gov However, its inhibitory activity was significantly weaker compared to the standard CA inhibitor, acetazolamide. nih.gov Other NSAIDs, such as ibuprofen (B1674241) and indomethacin, demonstrated even lower activity against CA II than flurbiprofen. nih.gov Currently, there is no available literature from the conducted searches detailing the direct inhibitory activity of this compound itself against any carbonic anhydrase isoforms. The primary focus of CA inhibitor research has been on compounds containing a sulfonamide group, which is absent in the carbohydrazide. nih.govproteopedia.org

β-Secretase Inhibition (Relevant to Amyloid-β Processing)

The processing of amyloid precursor protein (APP) by secretase enzymes is a key pathway in the pathology of Alzheimer's disease. While the prompt specifies β-secretase, available research on 2'-fluoro[1,1'-biphenyl] derivatives has centered on the modulation of γ-secretase, another critical enzyme in this pathway.

A derivative, 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been identified as a novel γ-secretase modulator. nih.gov This compound selectively modulates the activity of γ-secretase, the enzyme complex responsible for the final cleavage of APP that generates amyloid-beta (Aβ) peptides. nih.gov In a human neuroglioma cell line, CHF5074 was shown to reduce the secretion of the highly amyloidogenic Aβ42 peptide and the more abundant Aβ40 peptide, with specific IC50 values indicating its potency. nih.gov Chronic treatment with this compound in transgenic mouse models of Alzheimer's disease resulted in a significant reduction in brain Aβ40 and Aβ42 levels, as well as a decrease in the number and area of amyloid plaques in the cortex and hippocampus. nih.gov This activity highlights the potential of the 2'-fluoro[1,1'-biphenyl] scaffold in modulating pathways relevant to amyloid-β processing. nih.gov

Inhibitory Concentration of CHF5074 on Aβ Secretion
PeptideIC50 (μM)Reference
Aβ423.6 nih.gov
Aβ4018.4 nih.gov

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme whose overexpression is linked to angiogenesis in various pathological conditions, making it a target for anticancer drug development. researchgate.net Hydrazide-hydrazones, as a class of compounds, have been explored as potential enzyme inhibitors, with some being investigated as dual inhibitors of thymidine phosphorylase and cancer cell proliferation. researchgate.net However, a review of the available scientific literature from the conducted searches reveals no studies on the specific inhibitory activity of this compound or its direct derivatives against thymidine phosphorylase.

β-Glucuronidase Inhibition

β-Glucuronidase is a hydrolase enzyme involved in the metabolism of various substances, and its inhibition is considered a therapeutic strategy in conditions like cancer, where it can reactivate glucuronidated drugs. nih.gov While derivatives of some non-steroidal anti-inflammatory drugs (NSAIDs) have been generally evaluated for various enzyme inhibitory activities, there is no specific data in the searched literature concerning the inhibition of β-glucuronidase by this compound or its derivatives. researchgate.net

Insulysin Inhibition

Insulysin, also known as insulin-degrading enzyme (IDE), is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin, amylin, and amyloid-β. nih.govproteopedia.org Its role in clearing these peptides has linked it to both type 2 diabetes and Alzheimer's disease. nih.gov Despite its importance as a therapeutic target, the conducted literature search found no studies investigating the potential of this compound or its derivatives as inhibitors of insulysin.

Anti-Oxidant Potential Assessment

The evaluation of antioxidant properties is a common screening step for new bioactive molecules. For the 2'-fluoro[1,1'-biphenyl] scaffold, studies have shown that the hydrazide and, more specifically, the hydrazone derivatives possess antioxidant properties. researchgate.net The conversion of a carbohydrazide into a hydrazone Schiff's base is a synthetic strategy employed to generate molecules with potential biological activities, including antioxidant effects. researchgate.netnih.gov While specific quantitative data for the parent compound this compound is not detailed in the available research, the antioxidant potential of its hydrazone derivatives is well-established within the literature. researchgate.netnih.gov

Radical Scavenging Mechanisms

The antioxidant activity of this compound derivatives is typically evaluated through their ability to scavenge free radicals, a process often measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govmyfoodresearch.com The DPPH radical is a stable free radical that has a deep violet color in solution.

The scavenging mechanism involves the donation of a hydrogen atom from the antioxidant compound to the DPPH radical. myfoodresearch.com This neutralizes the radical, converting it to the stable, pale yellow DPPH-H (1,1-diphenyl-2-picrylhydrazine) molecule. The reduction in the concentration of the DPPH radical is measured by the decrease in absorbance of the violet solution, which is proportional to the antioxidant capacity of the tested compound. The hydrazone moiety (C=N-NH) present in the derivatives of this compound is considered a key pharmacophore group that contributes to this radical scavenging activity. researchgate.netnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assays

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data tables concerning the Ferric Reducing Antioxidant Power (FRAP) assay of this compound or its direct derivatives could be located.

The FRAP assay is a common method used to determine the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is typically observed through a colorimetric change, providing a quantitative measure of the compound's antioxidant potential.

While studies on structurally related compounds, such as hydrazone derivatives of 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoic acid, have been conducted, their focus has been on other biological activities, such as urease inhibition, rather than their antioxidant properties as measured by the FRAP assay. sigmaaldrich.comresearchgate.net Research on other distinct carbohydrazide and fluorinated compounds has shown antioxidant activity, but this information is not directly applicable to the specific compound . nih.gov

Therefore, the detailed research findings and data tables for the FRAP evaluation of this compound are not available in the currently accessible scientific literature.

Computational and in Silico Studies for 2 Fluoro 1,1 Biphenyl 4 Carbohydrazide and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijzi.net This method is instrumental in understanding how a ligand, such as a derivative of 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide, might interact with a biological target, typically a protein or enzyme, at the atomic level.

Prediction of Binding Modes and Conformations within Protein Active Sites

Molecular docking simulations are pivotal for visualizing the binding modes and conformational arrangements of ligands within the active sites of target proteins. For derivatives of the 2'-fluoro[1,1'-biphenyl] scaffold, such as hydrazide-hydrazones synthesized from flurbiprofen (B1673479), in silico modeling has been used to elucidate their interactions with enzymes like urease and α-glucosidase. nih.govnih.gov These studies reveal how the ligand fits into the binding pocket and identifies the key amino acid residues involved in the interaction.

The binding orientation of these compounds is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of flurbiprofen-hydrazone derivatives targeting α-glucosidase, molecular docking revealed that specific residues, namely GLU 277 and HIS 351, were crucial for stabilizing the active compounds within the enzyme's active site. nih.gov Similarly, docking studies of other carbohydrazide (B1668358) derivatives have shown that the orientation of the molecule within the active site of an enzyme like HIV integrase can be similar to that of known inhibitors, suggesting the scaffold is a viable template for further development. nih.gov The goal is to predict the most stable binding model of a ligand with a protein of known three-dimensional structure. ijzi.net

Quantitative Assessment of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding free energy in kcal/mol. ijzi.net This score is crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. escholarship.org A lower, more negative docking score generally indicates a stronger and more favorable binding interaction between the ligand and the target protein. mdpi.com

In studies involving derivatives of flurbiprofen, molecular docking has been used to calculate binding energies that correlate with experimental inhibitory activities. For example, a series of (S)-flurbiprofen Schiff's base derivatives showed binding energies ranging from -7.51 to -3.36 kcal/mol against α-glucosidase, with the most potent compounds exhibiting the strongest binding energies. nih.gov This quantitative assessment helps in establishing a structure-activity relationship (SAR), where specific chemical modifications can be linked to an increase or decrease in binding affinity. The process allows for the virtual screening of large libraries of compounds to identify those with the highest predicted affinity for a particular biological target. mdpi.comf1000research.com

Table 1: Example of Molecular Docking Scores for Bioactive Compounds Against Various Protein Targets This table presents representative data from studies on various compounds to illustrate how docking scores are reported and used for comparison.

Compound Target Protein PDB ID Docking Score (kcal/mol)
Biochanin-A Monoamine oxidase A (MAO-A) 2BXR -9.0
Biochanin-A Cyclo-oxygenase-2 (COX-2) 4COX -9.2
Biochanin-A Nitric Oxide Synthase (NOS2) 3HR4 -9.2
Benquitrione (Reference) 4-hydroxyphenylpyruvate dioxygenase (HPPD) 6J61 -10.027

Source: Data compiled from various molecular docking studies. ijzi.netmdpi.com

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to predict molecular structure, reactivity, and spectroscopic characteristics, providing a theoretical foundation for the observed chemical behavior of compounds like this compound and its derivatives. nih.govutm.my

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (bonding, electron distribution) of many-body systems, including atoms and molecules. rsc.orgchemrxiv.org For hydrazide derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and compute various electronic parameters. nih.govutm.my These calculations help in understanding the stability and chemical reactivity of the molecules. nih.gov

Studies on related structures have used DFT to analyze how modifications to the molecular structure affect its electronic properties and, consequently, its biological activity. nih.gov For example, DFT can elucidate changes in dihedral angles and charge distribution upon substitution, which can influence how the molecule interacts with a receptor. nih.gov The results from these calculations provide valuable information that complements experimental findings and guides the design of new molecules with desired properties.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. science.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For various hydrazide and biphenyl (B1667301) derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their gap, providing insights into their reactivity and potential as charge-transferring molecules within biological systems. nih.govnih.gov In some cases, a smaller HOMO-LUMO gap is desirable as it indicates higher reactivity, which can be beneficial for certain biological activities. nih.gov The application of a polarizable continuum model (PCM) in DFT calculations can influence the HOMO-LUMO gap, often increasing it and thereby affecting the predicted reactivity in different solvent environments. chemrxiv.org

Table 2: Representative Frontier Orbital Energies and Energy Gaps Calculated via DFT This table shows example data for different molecules to illustrate the typical values obtained from HOMO-LUMO analysis.

Molecule/Derivative Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Fatty Hydrazide Derivative (AADH) -7.52 -2.32 5.20
Fatty Hydrazide Derivative (TADH) -7.70 -2.39 5.31
Fatty Hydrazide Derivative (ODH) -7.84 -2.22 5.62
Pyrazolo-pyrimidine Derivative (HF method) -9.01 1.95 10.96

Source: Data compiled from DFT studies on various hydrazide and heterocyclic compounds. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red or yellow, while regions of positive potential, prone to nucleophilic attack, are colored blue. researchgate.netresearchgate.net Green areas represent regions of neutral potential. researchgate.net

For biphenyl derivatives and other complex organic molecules, MEP maps reveal the most electron-rich and electron-poor areas. nih.gov For instance, in many organic molecules, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. researchgate.net This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how a molecule will orient itself when approaching a receptor or another molecule. researchgate.net In studies of chlorinated biphenyls, MEP analysis has been used to correlate the electrostatic properties with toxicological profiles. nih.gov

Vibrational Analysis and Simulated Spectroscopic Data Comparison

Computational vibrational spectroscopy serves as a powerful tool for the structural characterization of molecules like this compound. arxiv.orgarxiv.org This non-destructive analytical method, when paired with quantum chemical calculations, provides profound insights into the molecule's geometric parameters and vibrational modes, which are crucial for confirming its synthesis and understanding its conformational stability. ajchem-a.com

The standard theoretical approach involves optimizing the molecular geometry using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency. ajchem-a.com A widely used functional for this purpose is B3LYP, often combined with a comprehensive basis set such as 6-311++G(d,p). ajchem-a.com Following geometric optimization, the same level of theory is used to compute the harmonic vibrational frequencies. These theoretical calculations yield a simulated infrared (FT-IR) and Raman spectrum. researchgate.net

For this compound, the analysis would focus on the characteristic vibrational frequencies of its key functional groups. The agreement between the computed wavenumbers and those obtained from experimental FT-IR and Raman spectra is a critical step in the structural validation of the compound. ajchem-a.com For instance, the C-F stretching vibration is typically observed in a broad range from 1000-1360 cm⁻¹. ajchem-a.com Other significant vibrations include the carbonyl (C=O) stretching of the hydrazide group, N-H stretching and bending modes, and the various C-H and C-C vibrations within the biphenyl rings. ajchem-a.com The comparison between simulated and experimental data allows for a precise assignment of each vibrational band to a specific molecular motion. core.ac.uk

Table 1: Key Functional Groups and Expected Vibrational Frequencies for this compound

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3200-3500
C-H (Aromatic) Stretching 3000-3100
C=O (Hydrazide) Stretching 1640-1680
C=C (Aromatic) Stretching 1450-1600
C-F (Fluoroaromatic) Stretching 1000-1360
N-N (Hydrazide) Stretching 1030-1230

In Silico Pharmacokinetic Profiling (ADME Prediction)

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is essential to minimize late-stage failures. nih.govnih.gov In silico ADME prediction tools provide rapid and cost-effective initial screening of drug candidates, helping to identify molecules with favorable profiles before committing to extensive experimental testing. nih.govcmjpublishers.com Computational models like SwissADME and pkCSM are frequently used to predict a wide range of pharmacokinetic parameters and drug-likeness properties from a molecule's structure alone. nih.govcmjpublishers.com

Drug-Likeness Assessment (e.g., Lipinski's Rule of Five Compliance)

Drug-likeness evaluates whether a compound possesses physicochemical properties similar to those of known oral drugs. One of the most established guidelines is Lipinski's Rule of Five, which predicts that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

While direct in silico analysis for this compound is not publicly documented, data for the structurally analogous compound, 2'-Fluoro[1,1'-biphenyl]-4-carboxamide, is available and provides a reliable proxy. nih.gov Based on its computed properties, the core structure is expected to be fully compliant with Lipinski's Rule of Five, indicating a high probability of possessing drug-like characteristics. nih.gov

Table 2: Lipinski's Rule of Five Analysis for 2'-Fluoro[1,1'-biphenyl]-4-carboxamide (Analog)

Parameter Value Rule (for Oral Bioavailability) Compliance
Molecular Weight 215.22 g/mol nih.gov ≤ 500 Yes
LogP (XLogP3) 2.8 nih.gov ≤ 5 Yes
Hydrogen Bond Donors 1 nih.gov ≤ 5 Yes
Hydrogen Bond Acceptors 2 nih.gov ≤ 10 Yes
Number of Violations 0 ≤ 1 Yes

Data is for the analog compound 2'-Fluoro[1,1'-biphenyl]-4-carboxamide as a close representative.

Prediction of Bioavailability Parameters

Beyond general drug-likeness, specific bioavailability parameters can be predicted using computational tools. researchgate.net These predictions offer a more granular view of a compound's potential behavior in the body. Key predicted parameters include gastrointestinal (GI) absorption, permeation of the blood-brain barrier (BBB), and interaction with efflux pumps like P-glycoprotein (P-gp). nih.govphytojournal.com

For a molecule like this compound, in silico models would likely predict high gastrointestinal absorption due to its favorable physicochemical properties shown in the Lipinski analysis. nih.gov Its potential to act as a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit drug absorption and distribution, would also be assessed. humanjournals.com Furthermore, tools like the "Bioavailability Radar" provided by SwissADME offer a visual summary of a molecule's drug-likeness across six key physicochemical properties, where the optimal range is represented by a pink area. nih.gov The properties include lipophilicity, molecular size, polarity, solubility, flexibility, and saturation. nih.gov

Table 3: Predicted Bioavailability and ADME Properties

Parameter Prediction Significance
Gastrointestinal (GI) Absorption High Indicates good potential for oral absorption. phytojournal.com
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is unlikely to cross into the central nervous system.
P-gp Substrate No Predicts the compound is not likely to be actively removed from cells by this efflux pump. humanjournals.com
CYP1A2 Inhibitor No Low potential to interfere with the metabolism of other drugs processed by this enzyme. humanjournals.com
CYP2C19 Inhibitor No Low potential to interfere with the metabolism of other drugs processed by this enzyme. humanjournals.com
CYP2C9 Inhibitor Yes Potential to inhibit this key metabolic enzyme, may require experimental verification.
CYP2D6 Inhibitor No Low potential to interfere with the metabolism of other drugs processed by this enzyme. humanjournals.com
CYP3A4 Inhibitor No Low potential to interfere with the metabolism of other drugs processed by this enzyme. humanjournals.com
Skin Permeation (Log Kp) -6.95 cm/s Low predicted skin permeability.

Predictions are representative for this class of molecule based on established in silico models like SwissADME.

Future Research Directions and Therapeutic Potential of 2 Fluoro 1,1 Biphenyl 4 Carbohydrazide

Strategic Optimization for Enhanced Potency, Selectivity, and Biological Performance

Rational Design Based on Advanced SAR and Computational Insights

A critical aspect of optimizing this lead compound involves a systematic investigation of its structure-activity relationship (SAR). This entails synthesizing a library of analogs with targeted modifications to understand how different functional groups and their positions on the biphenyl (B1667301) scaffold influence biological activity. For instance, studies on structurally related 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid hydrazide–hydrazone derivatives have shown that the introduction of electron-donating groups on the phenyl ring can play a significant role in their inhibitory activity against enzymes like urease. researchgate.net This suggests that similar modifications to the 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide structure could be a fruitful area of investigation.

Computational modeling and in silico studies are invaluable tools in this rational design process. researchgate.net Molecular docking simulations can predict the binding modes of this compound and its analogs within the active site of a target protein. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic interactions, and to prioritize the synthesis of compounds with the highest predicted binding affinities. Furthermore, computational approaches can help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, which is crucial for their development as drugs.

Identification and Exploration of Novel Biological Targets and Therapeutic Areas

While initial research on related compounds has pointed towards urease inhibition, the therapeutic potential of this compound is likely not limited to this single target. researchgate.net The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmacologically active compounds. arabjchem.org This suggests that this compound and its derivatives could interact with a variety of biological targets.

Future research should focus on screening this compound and its analogs against a diverse panel of enzymes and receptors to identify novel therapeutic applications. The carbohydrazide (B1668358) moiety, for instance, is known to be a pharmacophoric group in various classes of therapeutically useful substances, including those with anticancer, antimicrobial, and anti-inflammatory activities. nih.gov Therefore, exploring the potential of this compound in these therapeutic areas is a logical next step. For example, some biphenyl sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors with applications in cancer therapy. nih.gov

Development of Innovative and Sustainable Synthetic Routes for Scalable Production

The viability of any new therapeutic agent is contingent upon the ability to produce it on a large scale in a cost-effective and environmentally friendly manner. Therefore, a key area of future research will be the development of innovative and sustainable synthetic routes for this compound.

Traditional methods for the synthesis of biphenyl compounds can sometimes be inefficient or require harsh reaction conditions. Modern synthetic organic chemistry offers a plethora of more sustainable alternatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a cornerstone for the construction of biphenyl scaffolds due to their high efficiency and functional group tolerance. researchgate.net Research into optimizing these coupling reactions for the synthesis of the 2'-fluorobiphenyl core of the target molecule will be crucial. This could involve exploring novel catalysts, solvent systems, and reaction conditions to improve yields, reduce waste, and simplify purification procedures.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully unlock the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is essential. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. nih.govmdpi.combiocompare.com

By treating cells or model organisms with this compound and analyzing the subsequent changes across multiple "omics" layers, researchers can gain a holistic view of the compound's biological effects. frontlinegenomics.comnih.gov For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it modulates. Proteomic analysis can identify the specific proteins that the compound interacts with, helping to pinpoint its direct molecular targets. Metabolomic studies can shed light on how the compound affects cellular metabolism.

This integrated multi-omics approach can help to:

Identify novel and unexpected biological targets.

Elucidate the downstream signaling pathways affected by the compound.

Uncover potential mechanisms of resistance.

Identify biomarkers that could be used to predict patient response in future clinical trials.

By combining these advanced analytical techniques with traditional pharmacological and biochemical methods, a much deeper and more nuanced understanding of the therapeutic potential and mechanism of action of this compound can be achieved.

Q & A

Q. What are the established synthetic routes for 2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves two key steps: (1) Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and fluorinated arylboronic acids to introduce the fluorine substituent (e.g., using 2-fluorophenylboronic acid) , followed by (2) conversion of the carboxylate ester intermediate to the carbohydrazide via hydrazine hydrate treatment. For example, methyl 3-chloro-[1,1'-biphenyl]-4-carboxylate (analogous to the target compound) was converted to its carbohydrazide derivative with 94% yield using hydrazine hydrate . Purity is validated via 1H^1H NMR (to confirm hydrazide NH2_2 peaks at δ 9.62 ppm), HPLC (retention time consistency), and mass spectrometry (ESI+ m/z ~247 [M+H]+^+) .

Q. How is the biphenyl core structure confirmed in this compound?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving torsional angles and fluorine positioning . For compounds lacking suitable crystals, complementary techniques include:

  • 13C^{13}C NMR to identify biphenyl carbons and fluorine coupling effects.
  • DFT calculations (e.g., B3LYP/6-31G**) to compare theoretical and experimental IR/Raman spectra, as demonstrated for analogous organotellurium biphenyl derivatives .

Advanced Research Questions

Q. What experimental challenges arise in optimizing Suzuki coupling for fluorine-substituted biphenyl intermediates?

Methodological Answer: Fluorine’s electron-withdrawing nature can reduce the reactivity of arylboronic acids, leading to incomplete coupling. Strategies to mitigate this include:

  • Catalyst optimization: Pd(PPh3_3)4_4 or PdCl2_2(dppf) with higher ligand ratios to stabilize the catalyst .
  • Reaction conditions: Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) to drive equilibrium .
  • Purification challenges: Fluorinated byproducts (e.g., deboronation species) require careful column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can computational modeling resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). For example:

  • NMR vs. X-ray: DFT-based NMR chemical shift predictions (e.g., using Gaussian09) can reconcile solution-phase conformational flexibility with rigid crystal structures .
  • Tautomerism: For hydrazide derivatives, DFT calculations (e.g., M06-2X/def2-TZVP) can model keto-enol equilibria, which may explain unexpected 1H^1H NMR peaks .

Q. What strategies address low yields in hydrazide formation from biphenyl carboxylate esters?

Methodological Answer: Low yields often stem from competing side reactions (e.g., ester hydrolysis to carboxylic acids). Mitigation approaches include:

  • Controlled stoichiometry: Use a 3–5× molar excess of hydrazine hydrate to favor nucleophilic substitution over hydrolysis .
  • Solvent selection: Anhydrous ethanol or THF minimizes water-mediated side reactions.
  • In situ monitoring: TLC (silica, EtOAc/MeOH 9:1) tracks ester conversion; quench unreacted hydrazine with acetone before workup .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound derivatives?

Methodological Answer: Contradictions in biological assays (e.g., variable IC50_{50} values) may arise from:

  • Aggregation artifacts: Use dynamic light scattering (DLS) to detect nanoaggregates, which can falsely enhance apparent activity.
  • Cellular permeability differences: LogP calculations (e.g., using MarvinSketch) or PAMPA assays rationalize cell-specific activity .
  • Metabolic instability: Incubate compounds with liver microsomes (e.g., human S9 fraction) to assess degradation kinetics .

Methodological Tools & Resources

  • Crystallography: SHELX programs for structure refinement (CCDC deposition recommended) .
  • DFT Modeling: Gaussian or ORCA for conformational analysis .
  • Spectral Databases: NIST Chemistry WebBook for reference 1H^1H NMR/IR data .

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Reactant of Route 1
Reactant of Route 1
2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide
Reactant of Route 2
2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.